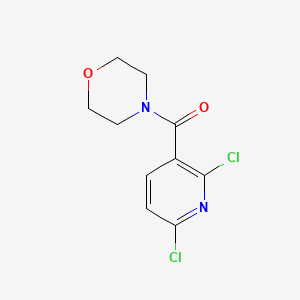
ethyl N-(3-nitrophenyl)sulfonylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ethyl N-(3-nitrophenyl)sulfonylcarbamate: is a chemical compound with the molecular formula C9H10N2O6S and a molecular weight of 274.25 g/mol . This compound is known for its unique structural features, which include a carbamic acid moiety and a nitrophenylsulfonyl group. It is often used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl N-(3-nitrophenyl)sulfonylcarbamate typically involves the reaction of ethyl carbamate with m-nitrophenylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome.
Analyse Des Réactions Chimiques
Types of Reactions: ethyl N-(3-nitrophenyl)sulfonylcarbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding acid.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other bases can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of m-aminophenylsulfonyl carbamic acid ethyl ester.
Reduction: Formation of the corresponding acid and alcohol.
Substitution: Formation of various substituted carbamic acid derivatives.
Applications De Recherche Scientifique
ethyl N-(3-nitrophenyl)sulfonylcarbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl N-(3-nitrophenyl)sulfonylcarbamate involves its interaction with specific molecular targets and pathways. The nitrophenylsulfonyl group can undergo various chemical transformations, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- CARBAMIC ACID, ((p-NITROPHENYL)SULFONYL)-, ETHYL ESTER
- CARBAMIC ACID, ((o-NITROPHENYL)SULFONYL)-, ETHYL ESTER
- CARBAMIC ACID, ((m-NITROPHENYL)SULFONYL)-, METHYL ESTER
Comparison: ethyl N-(3-nitrophenyl)sulfonylcarbamate is unique due to its specific structural configuration, which influences its reactivity and applications Compared to its para- and ortho-nitrophenyl analogs, the meta-nitrophenyl derivative exhibits different chemical and biological properties
Propriétés
Numéro CAS |
22819-24-5 |
|---|---|
Formule moléculaire |
C9H10N2O6S |
Poids moléculaire |
274.25 g/mol |
Nom IUPAC |
ethyl N-(3-nitrophenyl)sulfonylcarbamate |
InChI |
InChI=1S/C9H10N2O6S/c1-2-17-9(12)10-18(15,16)8-5-3-4-7(6-8)11(13)14/h3-6H,2H2,1H3,(H,10,12) |
Clé InChI |
SLZGNLCNDUCQFA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-] |
SMILES canonique |
CCOC(=O)NS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-] |
Key on ui other cas no. |
22819-24-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1617889.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2e)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B1617892.png)








![2,3-Dimethylpyrido[2,3-b]pyrazine](/img/structure/B1617905.png)



